2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Description

Properties

IUPAC Name |

2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYGCYJPAQHQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351842 |

Source

|

| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75356-07-9 |

Source

|

| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the physicochemical properties of the heterocyclic compound 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. The information herein is synthesized from publicly available chemical databases and scientific literature on structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a cyano group at the 3-position, a phenyl group at the 4-position, and a 4-chlorophenyl group at the 6-position.

-

IUPAC Name: 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile[1]

-

Molecular Formula: C₁₈H₁₂ClN₃[1]

-

Molecular Weight: 305.76 g/mol [1]

-

CAS Number: 105387-95-9[1]

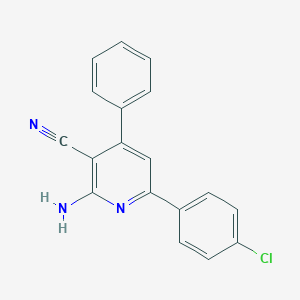

The structural formula is presented below:

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a compound's physicochemical behavior. The following data has been sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Weight | 305.8 g/mol | PubChem CID: 711464[1] |

| XLogP3 | 4.7 | PubChem CID: 711464[1] |

| Hydrogen Bond Donors | 1 | PubChem CID: 711464[1] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 711464[1] |

| Rotatable Bonds | 2 | PubChem CID: 711464[1] |

The XLogP3 value of 4.7 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low aqueous solubility.

Experimental Physicochemical Properties and Characterization

Physical State and Appearance

Based on analogs, this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.

Melting Point

A precise experimental melting point for the title compound is not published. However, a closely related analog, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile , has a reported melting point of 195 °C [2]. It is therefore anticipated that the melting point of this compound will be in a similar range, likely between 190-200 °C.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus (e.g., Stuart SMP10 or similar) can be used.

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Solubility

Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . Its high lipophilicity (XLogP3 = 4.7) suggests it will have poor solubility in water.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):

This method is considered the gold standard for solubility determination.

-

An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa)

An experimental pKa for the title compound is not available. A predicted pKa of 1.80 has been reported for the structural isomer, 2-amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile. This suggests the amino group is weakly basic.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are based on data from analogous compounds.[2]

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C≡N Stretching: A sharp, strong absorption band is anticipated around 2210-2230 cm⁻¹ due to the nitrile group.

-

C=C and C=N Stretching: A complex pattern of bands in the 1500-1650 cm⁻¹ region will be present, arising from the vibrations of the pyridine and phenyl rings.

-

C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl bond of the chlorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-NH₂ Protons: A broad singlet is expected in the region of δ 5.3-5.5 ppm , which may exchange with D₂O.

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm will be observed for the protons of the phenyl and 4-chlorophenyl groups.

-

Pyridine Ring Proton: A singlet for the proton at the 5-position of the pyridine ring is expected around δ 7.1-7.3 ppm .

¹³C NMR:

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm ).

-

Nitrile Carbon (-C≡N): A signal for the nitrile carbon is expected around δ 115-120 ppm .

-

Carbon attached to Amino Group (C-NH₂): This carbon will likely appear in the downfield region of the aromatic signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in the molecule, involving the pyridine and phenyl rings, is expected to give rise to strong UV absorption bands, likely in the range of 250-350 nm.

Synthesis and Reaction Workflow

The synthesis of this compound typically follows a well-established multicomponent reaction pathway.

General Synthetic Protocol:

-

Chalcone Formation: An equimolar mixture of 4-chloroacetophenone and benzaldehyde is reacted in the presence of a base (e.g., aqueous NaOH in ethanol) to form 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).

-

Nicotinonitrile Synthesis: The resulting chalcone is then reacted with malononitrile and an excess of ammonium acetate in a suitable solvent such as ethanol, under reflux conditions. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the final product.

Diagram of Synthetic Workflow:

Caption: General two-step synthesis of the target compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of this compound.

Caption: Workflow for comprehensive physicochemical characterization.

Conclusion

This compound is a lipophilic, crystalline solid with characteristic spectroscopic features. While a complete, experimentally verified dataset for this specific molecule is not currently available in peer-reviewed literature, a robust understanding of its properties can be established through computational methods and comparison with closely related analogs. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to determine the precise physicochemical parameters of this compound, which is crucial for its potential applications in medicinal chemistry and materials science.

References

-

Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1884. [Link]

-

PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a synthetic heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation, and explore its emerging potential in drug discovery, particularly in the realms of oncology and infectious diseases.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 75356-07-9[1] |

| Molecular Formula | C₁₈H₁₂ClN₃[1] |

| Molecular Weight | 305.77 g/mol [1] |

Structural Representation:

The molecular structure of this compound is characterized by a central pyridine ring, substituted with an amino group at the 2-position, a cyano group at the 3-position, a phenyl group at the 4-position, and a 4-chlorophenyl group at the 6-position.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a one-pot, multi-component reaction, a cornerstone of modern synthetic chemistry that emphasizes efficiency and atom economy. The most common approach involves the condensation of a chalcone intermediate with malononitrile in the presence of a base.

Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol:

The following is a representative experimental protocol for the synthesis of 2-aminonicotinonitrile derivatives, which can be adapted for the specific synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a solution of 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%) is added dropwise with constant stirring at room temperature.

-

The reaction mixture is stirred for 2-4 hours, during which a solid precipitate typically forms.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with cold water until neutral, and dried. The crude chalcone is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

A mixture of the chalcone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (30 mL) is refluxed for 6-8 hours.[2]

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Characterization and Spectroscopic Data

Infrared (IR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amino group) | 3400-3200 (two bands, stretching) |

| C≡N (nitrile group) | 2230-2210 (sharp, strong) |

| C=C and C=N (aromatic and pyridine rings) | 1650-1450 |

| C-Cl (chlorophenyl group) | 850-550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the amino protons (NH₂), a singlet for the proton on the pyridine ring, and a series of multiplets in the aromatic region corresponding to the protons of the phenyl and 4-chlorophenyl rings.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbons of the two aromatic rings. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.77 g/mol ). The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

Potential Applications in Drug Development

Derivatives of 2-aminonicotinonitrile are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.

Anticancer Activity:

Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. The proposed mechanisms of action are diverse and appear to be structure-dependent. Some derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The planar, heterocyclic nature of the nicotinonitrile core allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cell proliferation and survival.

Antimicrobial Activity:

The 2-aminonicotinonitrile scaffold has also been explored for its antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.[3] The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The presence of the lipophilic phenyl and chlorophenyl groups can facilitate the passage of the molecule through the microbial cell wall.

Safety, Handling, and Disposal

As a fine chemical intended for research purposes, this compound should be handled with appropriate safety precautions.

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Ingestion and Contact: Avoid ingestion and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed waste disposal company.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its analogs to fully realize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for specific disease targets, paving the way for the development of next-generation drugs for cancer and infectious diseases.

References

-

PubChem. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

ResearchGate. (PDF) Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. Available from: [Link]

-

PubMed. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Available from: [Link]

-

Neliti. Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Available from: [Link]

Sources

- 1. 75356-07-9 | this compound - AiFChem [aifchem.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Amino-3-Cyanopyridine Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 2-Amino-3-Cyanopyridine Core

Within the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The 2-amino-3-cyanopyridine moiety is a prime example of such a scaffold.[1] Its unique electronic properties and spatial arrangement of hydrogen bond donors and acceptors make it a versatile building block for designing potent and selective modulators of various enzyme families and receptor systems.[2] This guide provides a comprehensive overview of the key therapeutic targets of 2-amino-3-cyanopyridine derivatives, delves into the mechanistic rationale for their activity, and presents detailed methodologies for their investigation. These compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]

Chapter 1: Key Therapeutic Targets in Oncology

The 2-amino-3-cyanopyridine scaffold has been extensively explored in oncology, yielding inhibitors for several critical cancer-related signaling pathways. The primary targets are protein kinases, enzymes that regulate virtually all aspects of cell life and whose dysregulation is a hallmark of cancer.

Receptor and Non-Receptor Tyrosine Kinases

a) VEGFR-2 and HER-2: Dual Inhibition of Angiogenesis and Tumor Growth

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[5] Human Epidermal Growth Factor Receptor 2 (HER-2) is a well-established driver of proliferation in several cancers, notably breast cancer. Compounds that can dually inhibit both kinases are of high therapeutic interest. Several 2-amino-3-cyanopyridine derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[6][7] The pyridine core often serves as a hinge-binding motif within the ATP-binding pocket of the kinase domain.

b) STAT3: Targeting a Critical Transcription Factor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and migration. Specific 2-amino-3-cyanopyridine compounds have been shown to potently inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and dimerization.[5][8] This inhibition effectively shuts down the downstream transcriptional activity of STAT3.

Serine/Threonine Kinases

a) IKK-β: A Linchpin in Pro-inflammatory and Pro-survival Signaling

Inhibitor of Nuclear Factor Kappa-B (NF-κB) Kinase subunit beta (IKK-β) is a central kinase in the canonical NF-κB signaling pathway.[9] This pathway is crucial for inflammatory responses and also promotes cell survival and proliferation in cancer cells. 2-Amino-3-cyanopyridines have been identified as potent IKK-β inhibitors, preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the pro-survival transcription factor NF-κB.[1][10][11]

b) Aurora A and PIM-1 Kinases: Regulators of Mitosis and Cell Survival

Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many tumors. Certain 3-cyanopyridine derivatives have been developed as selective Aurora A kinase inhibitors.[12] Similarly, PIM-1 kinase is a proto-oncogene that promotes cell survival and proliferation, and molecular docking studies have suggested that 2-amino-3-cyanopyridine derivatives can effectively bind to and inhibit its activity.[13]

Data Summary: Anticancer Activity

| Compound Class | Target(s) | Potency (IC50 / Ki) | Cancer Cell Line(s) | Reference(s) |

| Cyanopyridine Deriv. | STAT3 Phosphorylation | ~4.6 - 14.3 µM | HCT-116, Hela, A375 | [5] |

| Cyanopyridones | VEGFR-2 / HER-2 | IC50 = 1.39 - 2.71 µM | MCF-7, HepG2 | [6] |

| Thienopyridines | IKK-β | IC50 = 40 nM | HeLa | [14] |

| Pyrazoloaminopyridines | Aurora A Kinase | Data not specified | Not specified | [12] |

| Nopinone-based | General Anticancer | IC50 = 23.78 µM | A549 | [15] |

Chapter 2: Targets in Inflammatory and Metabolic Disorders

Beyond oncology, the unique structure of 2-amino-3-cyanopyridines lends itself to the inhibition of enzymes involved in inflammation and metabolic regulation.

IKK-β: A Dual Role in Cancer and Inflammation

As detailed in the oncology section, IKK-β is a cornerstone of the pro-inflammatory NF-κB pathway.[9] Its inhibition by 2-amino-3-cyanopyridine compounds represents a major therapeutic strategy for a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, by blocking the production of inflammatory cytokines like TNF-α and IL-6.[14]

Carbonic Anhydrases: Modulating pH and Ion Transport

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[16] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Novel 2-amino-3-cyanopyridine derivatives have demonstrated inhibitory activity against human CA isoforms I and II, with potencies in the low micromolar range.[16]

Data Summary: Anti-inflammatory & Enzyme Inhibition

| Compound Class | Target | Potency (Ki) | Therapeutic Area | Reference(s) |

| Diarylbenzamides | IKK-β | Data not specified | Inflammation, Cancer | [9] |

| Substituted ACPs | hCA I | 2.84 - 112.44 µM | Metabolic Disorders | [16] |

| Substituted ACPs | hCA II | 2.56 - 31.17 µM | Metabolic Disorders | [16] |

Chapter 3: Targets in Neurodegenerative Disorders

The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The 2-amino-3-cyanopyridine scaffold has been successfully modified to target key proteins implicated in neurodegeneration.

A2A Adenosine Receptor: A Key Modulator in Parkinson's Disease

The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the basal ganglia, a brain region critical for motor control.[12] It forms heterodimers with the dopamine D2 receptor, and its antagonism can potentiate dopaminergic signaling. This makes A2A antagonists a promising non-dopaminergic therapy for Parkinson's disease.[17] A series of 2-amino-3-cyanopyridine derivatives have been developed as highly potent and selective A2A adenosine receptor antagonists, with some compounds exhibiting nanomolar affinity.[18] The development of istradefylline, an A2A antagonist, for Parkinson's disease underscores the therapeutic potential of targeting this receptor.[17]

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB pathway by 2-amino-3-cyanopyridine compounds targeting IKK-β.

Caption: Inhibition of the JAK-STAT pathway by 2-amino-3-cyanopyridine compounds targeting STAT3 phosphorylation.

Chapter 4: Methodologies for Target Identification and Validation

The identification and validation of molecular targets are paramount in drug discovery. The following protocols outline standard, robust assays used to characterize the inhibitory activity of 2-amino-3-cyanopyridine compounds.

Experimental Workflow: From Screening to Validation

Caption: General experimental workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Causality: This assay directly measures the enzymatic activity of purified VEGFR-2 by quantifying ATP consumption. A reduction in ATP consumption in the presence of a test compound indicates inhibition. The luminescent readout (via Kinase-Glo®) is highly sensitive and suitable for high-throughput screening.[3][19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 2-amino-3-cyanopyridine test compound in DMSO.

-

Perform serial dilutions in 1x Kinase Assay Buffer to achieve desired test concentrations. The final DMSO concentration should not exceed 1%.

-

Prepare 1x Kinase Assay Buffer by diluting a 5x stock. If desired, add DTT to a final concentration of 1 mM.[5]

-

Thaw recombinant human VEGFR-2 enzyme, ATP (500 µM), and PTK Substrate on ice.

-

Dilute the VEGFR-2 enzyme to a working concentration of ~1 ng/µL in 1x Kinase Assay Buffer.

-

-

Assay Plate Setup (White 96-well plate):

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

-

Add 25 µL of the master mixture to all wells.

-

Test Wells: Add 5 µL of diluted test compound.

-

Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with equivalent DMSO concentration.

-

Blank (0% Activity): Add 5 µL of 1x Kinase Buffer.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to "Test" and "Positive Control" wells.

-

Add 20 µL of 1x Kinase Assay Buffer to "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

-

Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition relative to the "Positive Control."

-

Plot percent inhibition versus log[inhibitor] concentration and fit the curve using non-linear regression to determine the IC50 value.[5]

-

Protocol: Cell-Based STAT3 Phosphorylation Assay (In-Cell ELISA)

Causality: This assay quantifies the level of phosphorylated STAT3 (p-STAT3) directly within cultured cells, providing a physiologically relevant measure of a compound's ability to inhibit an upstream kinase or the STAT3 protein itself. It validates that the compound is cell-permeable and active in a cellular context.[8][20]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., A431, HCT-116) in a 96-well tissue culture plate and grow to ~80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-treat cells with various concentrations of the 2-amino-3-cyanopyridine test compound for 1-2 hours.

-

Stimulate the cells with a known STAT3 activator (e.g., IL-6 or EGF) for 15-30 minutes. Include unstimulated controls.

-

-

Fixation and Permeabilization:

-

Remove media and immediately fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the wells three times with PBS containing 0.1% Triton X-100 (Wash Buffer).

-

Permeabilize the cells by incubating with 100% cold methanol for 10 minutes.

-

-

Immunodetection:

-

Wash the wells three times with Wash Buffer.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.

-

Incubate with a primary antibody specific for phosphorylated STAT3 (p-Tyr705) overnight at 4°C.

-

In parallel wells, incubate with a primary antibody for total STAT3 to normalize for cell number.

-

Wash wells four times with Wash Buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Signal Development and Reading:

-

Wash wells four times with Wash Buffer.

-

Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).

-

Stop the reaction by adding 2N H2SO4.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the p-STAT3 signal to the total STAT3 signal for each condition.

-

Calculate the percentage reduction in p-STAT3 signal in compound-treated wells relative to the stimulated control.

-

Determine the IC50 value by plotting the normalized signal against the compound concentration.

-

Conclusion and Future Directions

The 2-amino-3-cyanopyridine scaffold has unequivocally established its role as a versatile and potent pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with key biological targets has led to promising lead compounds in oncology, inflammation, and neurology. Future research will likely focus on refining the selectivity of these compounds, particularly within the kinome, to minimize off-target effects. Furthermore, exploring novel substitutions on the pyridine ring could unlock interactions with entirely new target classes, continuing the legacy of this remarkable scaffold in the pursuit of novel therapeutics.

References

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

-

ResearchGate. (2024). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6873. [Link]

-

ResearchGate. (2014). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. [Link]

-

Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. ResearchGate. [Link]

-

Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

-

Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

-

BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. [Link]

-

van der Pijl, F., et al. (2007). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 50(11), 2536-2543. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Li, J., et al. (2018). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 8(3), 333-347. [Link]

-

Wikipedia. (n.d.). Adenosine A2A receptor antagonist. [Link]

-

Gobbi, S., & Varani, K. (2022). A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders. Current Medicinal Chemistry, 29(21), 3736-3752. [Link]

-

Liu, G., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5658-5661. [Link]

-

Cheung, P. C., et al. (2017). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 6(4), 41. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsr.com [ijpsr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile: Synthesis, History, and Scientific Context

This guide provides a comprehensive technical overview of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, a polysubstituted pyridine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, history, and potential applications of this class of compounds. This document delves into the scientific rationale behind its synthesis and explores its context within the broader landscape of heterocyclic chemistry and medicinal research.

Introduction and Significance

This compound belongs to the class of 2-aminonicotinonitriles, which are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. These activities include potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents[1][2]. The specific substitution pattern of the title compound, featuring a 4-chlorophenyl group at the 6-position and a phenyl group at the 4-position, modulates its physicochemical properties and biological activity, making it a subject of interest in the synthesis of novel therapeutic agents.

The core structure, a substituted pyridine ring, is a common motif in both natural products and synthetic drugs. The presence of the amino and cyano groups provides versatile handles for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies[3][4].

Historical Context and Discovery

The direct "discovery" of this compound is not chronicled as a singular event but is rather an outcome of the broader development of synthetic methodologies for polysubstituted pyridines. The synthesis of such compounds is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules from simple starting materials.

A key historical precedent for the synthesis of related 2-aminopyridines is the Gewald reaction , first reported by Karl Gewald in 1961, which is a method for synthesizing 2-aminothiophenes[5][6][7]. While the target molecule is a pyridine, not a thiophene, the underlying principles of a one-pot condensation involving a ketone, an active methylene nitrile, and a source of the heteroatom (in this case, nitrogen from ammonia) are conceptually related.

The synthesis of 2-aminonicotinonitriles, like the title compound, is typically achieved through a one-pot cyclocondensation reaction. This approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with malononitrile in the presence of a source of ammonia, commonly ammonium acetate[8][9]. This method provides a straightforward and high-yielding route to these complex heterocyclic systems[10]. The specific synthesis of this compound and its analogues is often reported in studies focused on the biological evaluation of new series of nicotinonitrile derivatives[1][11][12].

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is a one-pot, three-component reaction. This process involves the initial formation of a chalcone, which then undergoes cyclocondensation with malononitrile and ammonium acetate.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process that is often performed in a single pot.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol synthesized from literature procedures[9].

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

The formation of a precipitate indicates the product. Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the solid product, wash with water until neutral, and dry. The chalcone can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine the chalcone from Step 1 (10 mmol), malononitrile (10 mmol), and ammonium acetate (30 mmol).

-

Add absolute ethanol (30 mL) as the solvent.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water. A solid precipitate will form.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the pure this compound.

Mechanistic Insights

The formation of the pyridine ring proceeds through a series of well-established reaction steps:

-

Michael Addition: The carbanion of malononitrile, formed in the basic medium provided by ammonium acetate, acts as a nucleophile and attacks the β-carbon of the chalcone.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrile groups is attacked by the amino group (derived from ammonia).

-

Dehydrogenation (Aromatization): The dihydropyridine intermediate readily undergoes oxidation (dehydrogenation) under the reaction conditions to form the stable aromatic pyridine ring.

Caption: Simplified reaction mechanism for pyridine ring formation.

Physicochemical Properties and Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ClN₃ | [13] |

| Molecular Weight | 305.76 g/mol | [14] |

| Appearance | Typically a solid powder (e.g., pink, yellow) | [9] |

| Melting Point | 190-197 °C (may vary with purity) | [9][14] |

| ¹H NMR | Signals corresponding to aromatic protons and the amino group protons (e.g., a singlet for NH₂ around 5.3 ppm in CDCl₃) | [9] |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the pyridine ring | [9] |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching (around 2200 cm⁻¹), and C=C/C=N stretching in the aromatic system | [9] |

Potential Applications and Future Directions

The scientific interest in this compound and its derivatives is primarily driven by their potential in drug discovery.

-

Anticancer Activity: Many nicotinonitrile derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells[3][11]. The mechanism of action can vary, with some compounds inducing apoptosis or inhibiting specific kinases[11].

-

Antimicrobial Activity: The scaffold has also been explored for its antibacterial and antifungal properties against a range of pathogens[1][8].

-

Kinase Inhibition: The 2-aminopyridine core is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. Modifications to the peripheral substituents can be used to achieve selectivity for specific kinases.

-

Fluorescent Probes: Some 2-amino-4,6-diphenylnicotinonitriles have shown promise as fluorescent sensors due to their photophysical properties[9].

Future research will likely focus on the synthesis of new derivatives to optimize potency and selectivity for specific biological targets, as well as to improve pharmacokinetic properties. The versatility of the synthetic route allows for systematic exploration of the chemical space around this promising scaffold.

Conclusion

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. Its history is intertwined with the development of efficient one-pot synthetic methodologies for creating molecular complexity. The robust synthesis, coupled with the diverse biological activities exhibited by its derivatives, ensures that this scaffold will remain an area of active investigation for scientists and researchers in the field of drug development. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for those looking to work with and expand upon this important class of molecules.

References

-

Kotb, E. R., & Ali, M. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.

-

Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 459-467.

-

Abdellattif, M. H., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 94, 1-15.

-

El-Gazzar, A. R. B. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 15(11), 1184-1196.

-

Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022.

-

Guna, J. V., et al. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. E-Journal of Chemistry, 9(3), 1219-1226.

-

PubChem. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.). 2-AMINO-4-(4-CHLOROPHENYL)-6-PHENYLNICOTINONITRILE.

-

El-Mekabaty, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.

-

ChemBK. (n.d.). 2-AMINO-4-(2-CHLOROPHENYL)-6-PHENYLNICOTINONITRILE.

-

Wikipedia. (2023). Gewald reaction.

-

Bagley, M. C., & Riad, M. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex.

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

Chemical Synthesis Database. (n.d.). 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile.

-

Le, T. B., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.

-

Boruah, M., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

-

Mosselhi, M. A. N., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4048-4054.

-

Sigma-Aldrich. (n.d.). 2-AMINO-6-METHYL-4-PHENYL-NICOTINONITRILE.

-

Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Organic & Biomolecular Chemistry, 20(36), 7248-7255.

-

Wang, Z., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(15), 3854-3857.

-

Yathirajan, H. S., et al. (2010). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131.

-

Janecký, M., et al. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(40), 23933-23945.

-

Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803.

-

De Lemos, E., et al. (2018). A Versatile One-Pot Synthesis of Polysubstituted Cyclopent-2-enimines from α,β-Unsaturated Amides via Imino-Nazarov Reaction. Chemistry – A European Journal, 24(32), 8113-8120.

-

Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037.

-

Yathirajan, H. S., et al. (2011). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2746.

-

Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280.

-

Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile and Its Analogues: Synthesis, Bioactivity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold, a prominent N-heteroaromatic structure, is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals.[1] This guide focuses on a specific, highly substituted member of this class: 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile. We will provide a comprehensive exploration of its synthesis, the landscape of its derivatives and analogues, and the current understanding of their biological activities. This document serves as a technical resource, consolidating experimental methodologies, structure-activity relationship (SAR) insights, and future perspectives for professionals engaged in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Core

Nicotinonitriles, or cyanopyridines, are recognized for their versatile therapeutic potential, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] The core structure of this compound combines several key pharmacophoric features: a 2-aminopyridine moiety, a cyano group, and specific aryl substitutions at the 4 and 6 positions. These features create a unique chemical space for exploring interactions with various biological targets. The presence of the cyano group is particularly noteworthy, as it is a versatile functional group that can be transformed into other functionalities like amines, amides, and carboxylic acids, making these compounds valuable intermediates in synthetic chemistry.[2]

The strategic placement of a 4-chlorophenyl group at the C6 position and a phenyl group at the C4 position of the pyridine ring is crucial for modulating the molecule's electronic and steric properties, which in turn influences its biological activity. This guide will delve into the nuances of how modifications to this core structure impact its therapeutic potential.

Synthesis and Derivatization Strategies

The synthesis of 2-amino-4,6-diaryl-nicotinonitriles is typically achieved through a multi-component reaction, a cornerstone of green and efficient chemistry.[3] This approach allows for the construction of complex molecules in a single step from simple, readily available starting materials.

Core Synthesis: One-Pot, Four-Component Reaction

The most common and efficient route to the title compound and its analogues involves a one-pot condensation of an appropriate aldehyde (e.g., benzaldehyde), a ketone (e.g., 4-chloroacetophenone), malononitrile, and ammonium acetate.[4]

Causality Behind Experimental Choices:

-

Multi-component approach: This strategy is favored for its high atom economy, reduced reaction times, and simplified purification processes compared to traditional multi-step syntheses.

-

Ammonium acetate: Serves as both a catalyst and the source of the amino group at the C2 position and the nitrogen atom in the pyridine ring.

-

Solvent: Absolute ethanol is a common solvent, providing a good medium for the reactants and facilitating the reaction under reflux conditions.[5]

-

Catalysts: While the reaction can proceed without a catalyst, various catalysts, including nanocatalysts, have been employed to improve yields and reaction conditions, aligning with the principles of green chemistry.[3]

Experimental Protocol: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles[4][5]

-

Chalcone Formation (Step 1, Optional but often implicit): In some variations of the synthesis, a chalcone is pre-formed by reacting an aldehyde and an acetophenone under basic conditions (e.g., 10% alcoholic NaOH).[5] This intermediate is then used in the subsequent step.

-

One-Pot Reaction Mixture: To a round-bottom flask, add the appropriate aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 equiv.).

-

Solvent Addition: Add absolute ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) with stirring.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,6-diaryl-nicotinonitrile derivative.

Visualization of the Synthetic Workflow

Caption: General one-pot synthesis of 2-amino-4,6-diaryl-nicotinonitriles.

Derivatization and Analogue Synthesis

The versatility of the core synthesis allows for the generation of a wide array of derivatives by simply varying the starting aldehyde and ketone. This enables a systematic exploration of the structure-activity relationships.

-

Substitution on the C4-phenyl ring: By using substituted benzaldehydes, a variety of functional groups can be introduced at this position.

-

Substitution on the C6-phenyl ring: Similarly, using substituted acetophenones allows for modification of the C6-phenyl ring.

-

Heterocyclic Analogues: Replacing the aryl aldehydes or ketones with their heterocyclic counterparts can lead to the synthesis of nicotinonitriles with heterocyclic substituents, which has been shown to be beneficial for certain biological activities. For instance, the presence of a furan group has been found to be advantageous for high affinity on the A2A adenosine receptor.[6]

Further derivatization can be achieved by chemical modification of the 2-amino group or the 3-cyano group, although this is less commonly reported for this specific scaffold.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of this compound and its analogues has been explored in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of 2-amino-4,6-diphenylnicotinonitrile have demonstrated significant cytotoxicity against various cancer cell lines.[5][7] The substitutions on the phenyl rings at the C4 and C6 positions play a critical role in determining the potency and selectivity of these compounds.

Key SAR Insights for Anticancer Activity:

-

Influence of Substituents: The nature and position of substituents on the aryl rings can dramatically affect anticancer activity. For example, in a study of 2-amino-4,6-diphenylnicotinonitrile derivatives, a compound with specific substitutions demonstrated exceptional cytotoxicity, even surpassing the potency of the standard chemotherapeutic drug Doxorubicin against breast cancer cell lines.[5][7]

-

Mechanism of Action: While the exact mechanism of action for many of these compounds is still under investigation, some nicotinonitrile derivatives have been identified as inhibitors of specific kinases, such as PIM-1 kinase, which is involved in cancer cell survival.[8] Others have been investigated as tubulin inhibitors.[9][10]

Quantitative Data on Cytotoxicity

| Compound ID | C4-Phenyl Substitution | C6-Phenyl Substitution | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| 2 | Phenyl | 4-Chlorophenyl | 8.01 ± 0.5 | 16.20 ± 1.3 | [5] |

| 3 | 4-Chlorophenyl | Phenyl | 3.16 ± 0.2 | 2.98 ± 0.2 | [5] |

| 4 | 4-Fluorophenyl | Phenyl | 6.93 ± 0.4 | 5.59 ± 0.3 | [5] |

| Doxorubicin | - | - | 5.75 ± 0.3 | 4.67 ± 0.2 | [5] |

Note: The table above is a representative example based on available data for closely related analogues. The specific activity of this compound may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The nicotinonitrile scaffold is also a promising platform for the development of novel antimicrobial agents.[11][12]

Key SAR Insights for Antimicrobial Activity:

-

Broad Spectrum Potential: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

-

Influence of Substituents: The specific aryl groups and their substituents are critical for determining the antimicrobial spectrum and potency.

Visualization of Structure-Activity Relationships

Caption: Key structural features influencing the biological activity of the nicotinonitrile core.

In Silico Pharmacological Prediction

Computational tools can provide valuable insights into the potential pharmacological properties of novel compounds. For substituted aminonitriles, in silico studies have predicted moderate bioactivity as GPCR ligands, enzyme inhibitors, kinase inhibitors, and ion channel modulators.[13] These predictions can help guide the design and prioritization of derivatives for synthesis and biological testing.

Future Directions and Perspectives

The this compound scaffold and its analogues represent a promising area for further research and development.

-

Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse aryl and heterocyclic substituents are warranted to further elucidate the SAR and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most active compounds is crucial for their further development as therapeutic agents.

-

Pharmacokinetic Profiling: For lead compounds, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be necessary to assess their drug-likeness and potential for in vivo efficacy.

-

Combination Therapies: Investigating the potential of these compounds in combination with existing anticancer or antimicrobial drugs could reveal synergistic effects and provide new therapeutic strategies.

Conclusion

This compound and its analogues are a versatile class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The straightforward and efficient synthesis of these molecules, coupled with the rich chemical space available for derivatization, makes them an attractive platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation, and has highlighted key areas for future research. It is anticipated that continued investigation into this promising scaffold will lead to the discovery of new and effective therapeutic agents.

References

- Al-Ghamdi, R., Rahman, S., Al-wabli, R. I., & Rahman, A. F. M. M. (n.d.). 2-Amino-4,6-diphenylnicotinonitrile derivatives (1–6). ResearchGate.

- Momeni, S., & Ghorbani-Vaghei, R. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... ResearchGate.

- (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH.

-

(2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]

- (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.

- (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.

-

(2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publisher. Retrieved from [Link]

- (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate.

- (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. ResearchGate.

-

(n.d.). In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI. Retrieved from [Link]

- (n.d.). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate.

-

(n.d.). 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. PubChem. Retrieved from [Link]

-

(n.d.). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications. Retrieved from [Link]

- (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.

- (n.d.). Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH.

-

(n.d.). 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. Chemical Synthesis Database. Retrieved from [Link]

- (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central.

-

(n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. Retrieved from [Link]

- (n.d.). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. PMC - NIH.

-

(n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]

-

(n.d.). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Retrieved from [Link]

-

(2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Retrieved from [Link]

- (n.d.). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC - NIH.

-

(n.d.). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. Retrieved from [Link]

-

(2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

Theoretical and Computational Elucidation of Nicotinonitrile: A Quantum Chemical Perspective

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the structural, spectroscopic, and electronic properties of nicotinonitrile (3-cyanopyridine). Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond procedural outlines to explain the fundamental causality behind computational choices, ensuring a robust and validated understanding of the molecule's behavior at a quantum level.

Section 1: Foundational Principles and Computational Strategy

Nicotinonitrile is a pivotal scaffold in medicinal chemistry and a precursor to the essential vitamin niacin.[1][2] Its deceptively simple structure—a pyridine ring substituted with a nitrile group—belies a complex electronic landscape that dictates its reactivity, intermolecular interactions, and potential for materials applications.[1][3] Theoretical and computational chemistry provides an indispensable toolkit for dissecting these properties with atomic-level precision, offering insights that guide synthesis and application.[4][5]

The Rationale for Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules by modeling the electron density.[6][7] Its widespread adoption stems from a favorable balance of computational cost and accuracy, making it the workhorse for systems of pharmaceutical interest.

Causality in Method Selection: The choice of a specific functional and basis set is the most critical decision in a DFT study.

-

Functional: The functional approximates the exchange-correlation energy, the most complex component of the electron-electron interaction. For organic molecules like nicotinonitrile, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or B3PW91 are field-proven choices. They incorporate a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than local or generalized gradient approximation (GGA) functionals alone.[8][9]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis.

-

6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions where electron density is far from the nuclei.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape (polarize) in response to the molecular environment, which is crucial for accurately modeling bonding and reactivity.[10]

-

The Computational Workflow: A Validating System

Every computational study should follow a logical, self-validating workflow. The output of each step serves as the validated input for the next, ensuring the integrity of the final results.

Sources

- 1. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical | Department of Chemistry and Chemical Biology [chemistry.cornell.edu]

- 5. Theoretical & Computational Chemistry | Department of Chemistry [stonybrook.edu]

- 6. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

one-pot synthesis of 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Abstract

This document provides a comprehensive guide for the efficient one-pot, four-component synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The protocol leverages a multicomponent reaction (MCR) strategy, combining acetophenone, 4-chlorobenzaldehyde, malononitrile, and ammonium acetate in a single reaction vessel. This approach offers substantial advantages, including operational simplicity, high atom economy, reduced reaction times, and excellent yields, making it a superior alternative to traditional multi-step synthetic routes.[2] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, and offers expert insights into process optimization and characterization.

Introduction and Scientific Context

Substituted 2-aminonicotinonitriles are a privileged scaffold in drug discovery and development, forming the core of various biologically active agents.[3][4] The target molecule, this compound, has been specifically investigated for its cytotoxic properties against cancer cell lines and its potential application as a fluorescent probe.[1] The synthesis of such highly functionalized pyridines via traditional methods often involves lengthy, multi-step procedures with challenging purification steps.

The advent of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules.[4][5] The protocol described herein employs a four-component reaction that proceeds through an in-situ generated chalcone intermediate, which then undergoes a series of transformations to yield the desired pyridine ring. This strategy is notable for its efficiency and alignment with the principles of green chemistry, particularly when using environmentally benign solvents and catalysts.[2][6]

Reaction Mechanism and Rationale

The is a cascade reaction where several transformations occur sequentially in the same vessel. The overall process can be understood through the following key stages:

-

In-Situ Chalcone Formation (Claisen-Schmidt Condensation): The reaction is initiated by a base-catalyzed condensation between acetophenone (the ketone) and 4-chlorobenzaldehyde (the aldehyde). Ammonium acetate serves as a mild base and catalyst, facilitating the formation of the α,β-unsaturated ketone intermediate, 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone.[7]

-

Michael Addition: A carbanion, generated from the deprotonation of the active methylene group of malononitrile by the basic medium, acts as a nucleophile. It attacks the β-carbon of the newly formed chalcone in a classic Michael 1,4-addition.[8]

-

Cyclization and Dehydration: The resulting adduct contains the necessary framework for cyclization. The ammonia, provided by the dissociation of ammonium acetate, attacks one of the nitrile groups, initiating an intramolecular cyclization. This is followed by the elimination of a water molecule to form a dihydropyridine intermediate.

-

Aromatization (Oxidation): The dihydropyridine intermediate readily undergoes oxidation to achieve the stable aromatic pyridine ring. This oxidation often occurs spontaneously in the presence of atmospheric oxygen, which is typically sufficient to drive the reaction to completion, yielding the final product.[5]

This mechanistic pathway highlights the elegance of the one-pot approach, where the reactants are intelligently chosen to orchestrate a self-assembling molecular construction.

Mechanistic Workflow Diagram

Caption: Reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

Materials and Equipment

-

Reagents:

-

Acetophenone (≥98%)

-

4-Chlorobenzaldehyde (≥98%)

-

Malononitrile (≥99%)

-

Ammonium Acetate (≥98%)

-

Absolute Ethanol (Reagent Grade)

-

Deionized Water

-

Ethyl Acetate (for TLC)